

Tributylphenyltin (CAS 960-16-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributylphenyltin

Cat. No.: B1297740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tributylphenyltin** (CAS 960-16-7), a significant organotin compound. It covers its chemical and physical properties, synthesis, analytical methodologies, toxicological profile, and environmental fate. This document is intended to be a valuable resource for professionals in research, drug development, and environmental science.

Chemical Identification and Properties

Tributylphenyltin, with the CAS number 960-16-7, is an organometallic compound containing a tin atom covalently bonded to three butyl groups and one phenyl group.^{[1][2][3]} It is also known by several synonyms, including Phenyltributylstannane, Phenyltributyltin, and Stannane, tributylphenyl-.^{[1][2][3]}

Table 1: Chemical and Physical Properties of **Tributylphenyltin**^{[1][4][5][6][7][8][9]}

Property	Value
CAS Number	960-16-7
Molecular Formula	C ₁₈ H ₃₂ Sn
Molecular Weight	367.16 g/mol
Appearance	Clear colorless liquid
Density	1.125 g/mL at 25 °C
Boiling Point	125-128 °C at 0.14 mmHg
Melting Point	<0 °C
Flash Point	>113 °C (>235.4 °F)
Refractive Index	n _{20/D} 1.516
Water Solubility	Sparingly soluble
SMILES	CCCC--INVALID-LINK--(CCCC)c1ccccc1
InChI	1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;31-3-4-2;/h1-5H;31,3-4H2,2H3;

Synthesis of Tributylphenyltin

The primary method for synthesizing **Tributylphenyltin** is through a Grignard reaction. This involves the reaction of a phenylmagnesium halide with tributyltin chloride.

Experimental Protocol: Grignard Synthesis of Tributylphenyltin

This protocol is based on the general principles of Grignard reactions for the synthesis of organotin compounds.

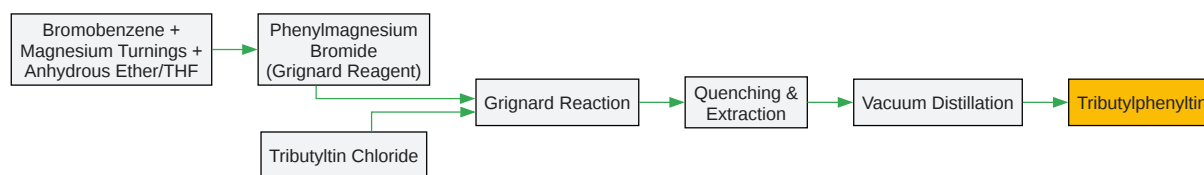
Materials:

- Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- Tributyltin chloride
- Iodine crystal (optional, as an initiator)
- Saturated aqueous ammonium chloride solution
- Hexane
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and is maintained at a gentle reflux during the addition. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure the complete formation of phenylmagnesium bromide.
- **Reaction with Tributyltin Chloride:** The Grignard reagent solution is cooled in an ice bath. A solution of tributyltin chloride in anhydrous ether or THF is then added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
- **Work-up and Purification:** The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **Tributylphenyltin** as a colorless oil.

Diagram 1: General Workflow for the Grignard Synthesis of **Tributylphenyltin**

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Tributylphenyltin** via a Grignard reaction.

Analytical Methodologies

The determination of **Tributylphenyltin** in various matrices is typically performed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of organotin compounds. Due to the low volatility of **Tributylphenyltin**, a derivatization step is often required to convert it into a more volatile form.^{[1][10]}

Experimental Protocol: GC-MS Analysis of **Tributylphenyltin**

- **Extraction:** The sample (e.g., water, sediment, biological tissue) is extracted with an organic solvent such as hexane or toluene, often with the aid of a complexing agent like tropolone.^[10]
- **Derivatization:** The extracted organotin compounds are derivatized to a more volatile form. Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or propylation.^[9]
- **Cleanup:** The derivatized extract is cleaned up using solid-phase extraction (SPE) with a sorbent like Florisil to remove interfering substances.^[4]

- GC-MS Analysis: The cleaned-up sample is injected into a gas chromatograph equipped with a mass spectrometer. The separation is typically achieved on a non-polar capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[\[11\]](#)

Table 2: Validation Parameters for a Typical GC-MS Method for Organotin Analysis[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Parameter	Typical Value
Linearity (R^2)	>0.99
Limit of Detection (LOD)	0.003 - 0.010 µg/L
Limit of Quantification (LOQ)	0.01 - 0.05 µg/L
Accuracy (Recovery)	81.4 - 109%
Precision (RSD)	4.2 - 8.4%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing **Tributylphenyltin** without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of **Tributylphenyltin**

- Extraction: Solid samples are typically extracted using accelerated solvent extraction (ASE) with a solvent like n-hexane.[\[4\]](#) Water samples can be pre-concentrated using solid-phase extraction or stir bar sorptive extraction (SBSE).[\[6\]](#)
- LC Separation: The extract is injected into a liquid chromatograph. The separation is commonly performed on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a formic acid additive.[\[4\]](#)[\[6\]](#)
- MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The

analysis is performed in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[6]

Table 3: Validation Parameters for a Typical LC-MS/MS Method for Tributyltin Analysis[6][15]

Parameter	Typical Value
Linearity (R ²)	>0.990
Limit of Detection (LOD)	0.8 ng/L
Limit of Quantification (LOQ)	2.5 ng/L
Accuracy (Recovery)	92 - 102%
Precision (RSD)	<16%

Toxicology and Mechanism of Action

Tributylphenyltin, like other tributyltin compounds, is recognized for its high toxicity to a wide range of organisms, particularly in aquatic environments.[16][17][18] It is a potent endocrine disruptor, and its toxic effects are primarily mediated through the activation of nuclear receptors.[2][3][16]

Endocrine Disruption: PPAR γ and RXR Signaling Pathways

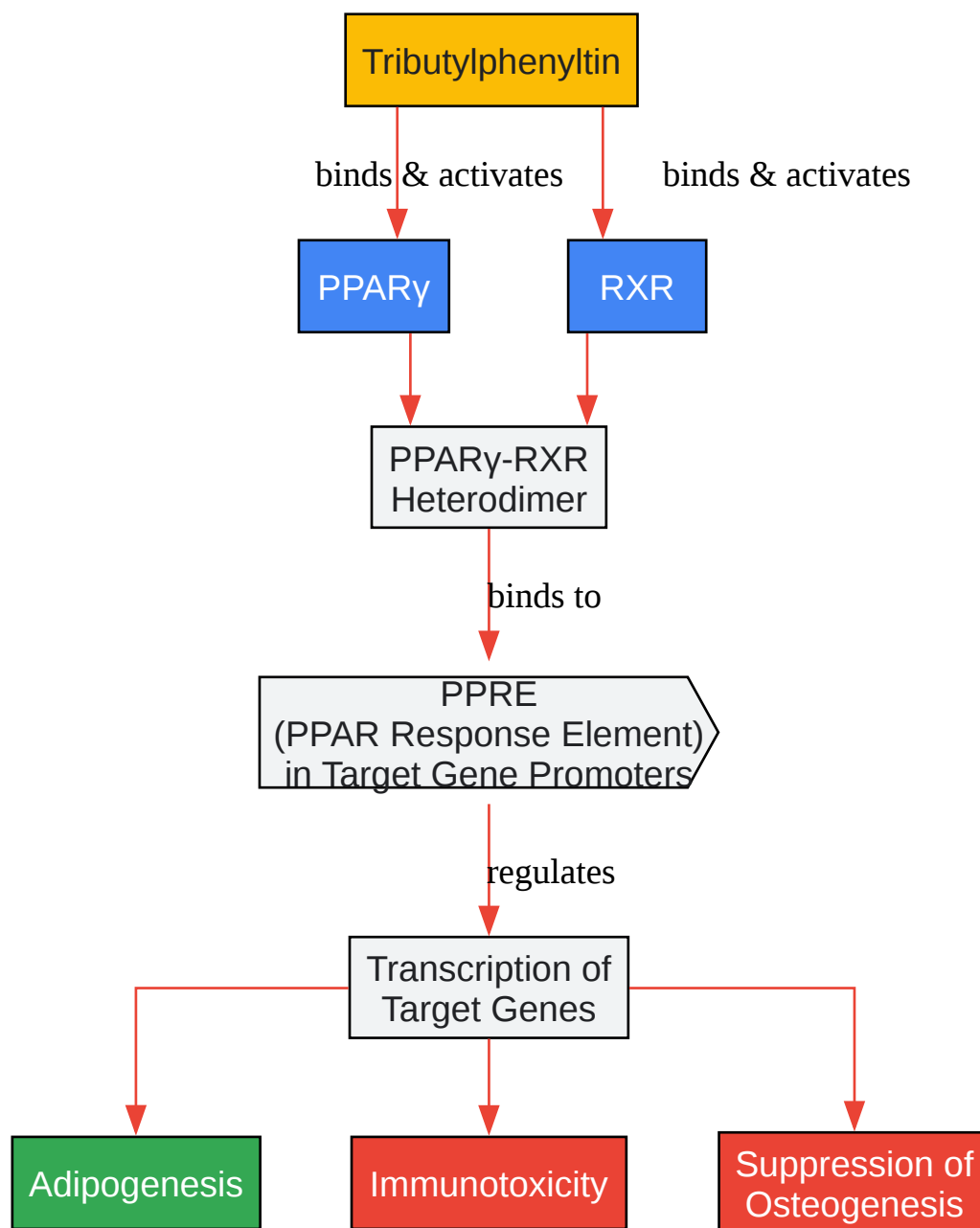
Tributyltin compounds, including **Tributylphenyltin**, have been shown to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) and the Retinoid X Receptor (RXR).[2][16][17] These nuclear receptors form a heterodimer (PPAR γ -RXR) that regulates the expression of genes involved in adipogenesis (fat cell differentiation), lipid metabolism, and inflammation.[5][10]

The activation of the PPAR γ -RXR signaling pathway by **Tributylphenyltin** can lead to:

- Adipogenesis: Stimulation of fat cell development, which has led to its classification as an "obesogen".[3]

- Immunotoxicity: Tributyltin compounds are potent immunotoxic agents, causing thymic atrophy and suppressing immune function.[19]
- Suppression of Osteogenesis: Inhibition of bone formation.[1][16]

Diagram 2: **Tributylphenyltin** Activation of the PPAR γ -RXR Signaling Pathway



[Click to download full resolution via product page](#)

Tributylphenyltin activates PPAR γ and RXR, leading to altered gene expression and cellular effects.

Acute and Chronic Toxicity

Tributylphenyltin is classified as toxic if swallowed and may cause harm through skin absorption.^[1] Prolonged or repeated exposure can lead to organ damage.^[1] In aquatic environments, tributyltin compounds are highly toxic to a wide range of organisms, including fish, invertebrates, and algae, with effects observed at very low concentrations.^{[8][17]}

Table 4: Acute Toxicity of Tributyltin to Aquatic Organisms^{[8][20][21][22][23][24]}

Organism	Endpoint	Concentration ($\mu\text{g/L}$)
Copepod (<i>Acartia tonsa</i>), juvenile	96-h LC50	0.24
Pacific oyster (<i>Crassostrea gigas</i>), adult	48-h LC50	282.2
Rainbow trout (<i>Oncorhynchus mykiss</i>)	96-h LC50	1.5 - 7.6
Sheepshead minnow (<i>Cyprinodon variegatus</i>)	96-h LC50	1.7 - 2.8
Mysid shrimp (<i>Americamysis bahia</i>)	96-h LC50	0.4 - 2.4

Environmental Fate and Bioaccumulation

Tributylphenyltin, like other organotin compounds, is persistent in the environment, particularly in sediments.^[16] Its breakdown in soil and water is dependent on factors such as temperature, sunlight (photolysis), and microbial activity.^[17]

A significant concern with **Tributylphenyltin** is its potential for bioaccumulation and biomagnification in aquatic food webs.^[19] Due to its lipophilic nature, it readily accumulates in the tissues of aquatic organisms.

Table 5: Bioaccumulation of Tributyltin in Aquatic Organisms^{[19][25]}

Organism	Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF)
Fish	200 - 6,000
Bivalves (Mussels, Oysters)	2,000 - 6,000
Crustaceans	High potential

Conclusion

Tributylphenyltin (CAS 960-16-7) is a well-characterized organotin compound with significant toxicological and environmental implications. Its primary mode of action as an endocrine disruptor through the activation of PPAR γ and RXR nuclear receptors has been a focus of extensive research. The analytical methods for its detection are well-established, allowing for sensitive and specific quantification in various environmental and biological matrices. This guide provides a comprehensive summary of the key technical information on **Tributylphenyltin**, serving as a valuable resource for scientists and professionals in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-dependent activation of peroxisome proliferator-activated receptor (PPAR) gamma by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tributyltin triggers lipogenesis in macrophages via modifying PPAR γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dibutyltin Compounds Effects on PPAR γ /RXR α Activity, Adipogenesis, and Inflammation in Mammalian Cells [frontiersin.org]
- 6. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin Affects Retinoid X Receptor-Mediated Lipid Metabolism in the Marine Rotifer *Brachionus koreanus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Determination of tributyltin and triphenyltin compounds in hair and fish using a hydrolysis technique and gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPAR γ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publisherspanel.com [publisherspanel.com]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [^{177}Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tributyltin engages multiple nuclear receptor pathways and suppresses osteogenesis in bone marrow multipotent stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trialkyltin compounds bind retinoid X receptor to alter human placental endocrine functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural basis for PPAR γ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]

- 24. Quantitative structure-activity relationships in fish toxicity studies. Part 1: relationship for 50 industrial pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. epa.gov [epa.gov]
- To cite this document: BenchChem. [Tributylphenyltin (CAS 960-16-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297740#tributylphenyltin-cas-number-960-16-7-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com